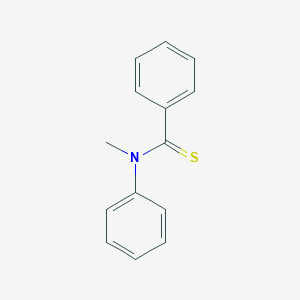

N-Methyl-N-phenylbenzenecarbothioamide

説明

N-Methyl-N-phenylbenzenecarbothioamide is a thioamide derivative characterized by a benzene ring substituted with a thioamide group (-C(S)NH-), where the nitrogen atom is further modified by methyl and phenyl substituents. Thioamides, in general, are of significant interest due to their role as bioisosteres of amides, enhanced stability against hydrolysis, and diverse biological activities.

特性

CAS番号 |

2628-58-2 |

|---|---|

分子式 |

C14H13NS |

分子量 |

227.33 g/mol |

IUPAC名 |

N-methyl-N-phenylbenzenecarbothioamide |

InChI |

InChI=1S/C14H13NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |

InChIキー |

AUURLPKCWMLKFL-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |

正規SMILES |

CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |

他のCAS番号 |

2628-58-2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the thioamide core but differ in substituents and heterocyclic frameworks, leading to distinct physicochemical and functional properties:

Reactivity and Stability

- Electrophilicity : The electron-withdrawing 4-chlorophenyl group in ’s compound increases the electrophilicity of the thioamide sulfur, favoring nucleophilic substitution reactions compared to the less electron-deficient N-methyl-N-phenyl analog.

- Steric Effects : The phenyl group in the target compound imposes significant steric hindrance, reducing reaction rates in bulky transition states compared to the diethyl variant ().

- Hydrolysis Resistance : Thioamides generally exhibit greater resistance to hydrolysis than amides. However, substituents like methoxy () or pyridine () may modulate this stability via electronic effects.

Physical Properties

- Lipophilicity : Ethyl substituents () enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas methoxy groups () reduce logP (~2.1), improving aqueous solubility.

- Melting Points : Bulky aromatic groups (e.g., phenyl in the target compound) typically elevate melting points (>150°C) due to dense packing, whereas aliphatic substituents (e.g., ethyl in ) lower melting points (<100°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。